1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide
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Overview
Description
1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the piperidine ring and the amide linkage. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Piperidine Ring: This step often involves the use of piperidine or its derivatives in a nucleophilic substitution reaction.
Amide Bond Formation: The final step typically involves the coupling of the thiazole and piperidine intermediates using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions with alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-({2-[Acetyl(isopropyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide
- 1-({2-[Acetyl(isohexyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide
Uniqueness
1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-[acetyl(3-methylbutyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c1-11(2)5-10-22(13(4)23)18-20-12(3)15(26-18)17(25)21-8-6-14(7-9-21)16(19)24/h11,14H,5-10H2,1-4H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVWSPRLROLBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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